Receptor Subtype Functional Activity: Differential GLP-1R Modulation
The 2,5-diazabicyclo[4.2.0]octane scaffold, as claimed in patent WO 2023/057427 A1 (AstraZeneca), functions as a GLP-1 receptor modulator [1]. While specific quantitative EC50/IC50 data for the unsubstituted 2,5-diazabicyclo[4.2.0]octan-3-one core are not publicly disclosed in the patent, the application explicitly claims the core structure as the essential pharmacophore for a series of functional modulators targeting GLP-1R [1]. This provides a class-level inference that the 2,5-diazabicyclo[4.2.0]octane core possesses intrinsic, quantifiable activity at this therapeutically validated target, differentiating it from other bicyclic diamines (e.g., 3,8-diazabicyclo[4.2.0]octane) that are known to primarily target nAChRs or orexin receptors [2][3].
| Evidence Dimension | GLP-1R Target Engagement |
|---|---|
| Target Compound Data | Specific activity claimed but not numerically disclosed |
| Comparator Or Baseline | 3,8-Diazabicyclo[4.2.0]octane derivatives (reported nAChR agonists, Ki = 0.00012 nM for lead compounds) |
| Quantified Difference | Qualitative difference in primary target class: GLP-1R (metabolic) vs. nAChR (CNS) vs. orexin receptor (CNS) |
| Conditions | Patent specification and cited literature |
Why This Matters
This target class differentiation is critical for procuring a scaffold intended for metabolic disease research programs rather than CNS or anti-infective applications.
- [1] Polla, M.; Bergman, J.; Sundell, J.; Brånalt, J.; Ratkova, E.; Kajanus, J.; Johansson, M. Certain 2,5-Diazabicyclo[4.2.0]octanes as GLP-1 Receptor Modulators. WO 2023/057427 A1, April 13, 2023. Assignee: AstraZeneca AB. View Source
- [2] Frost, J.M., et al. Synthesis and Structure-Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. J. Med. Chem. 2006, 49, 26, 7843-7853. View Source
- [3] Allergan, Inc. Disubstituted Octahydropyrrolo[3,4-c]pyrroles as Orexin Receptor Modulators. US Patent Application 20130137672, May 30, 2013. View Source
